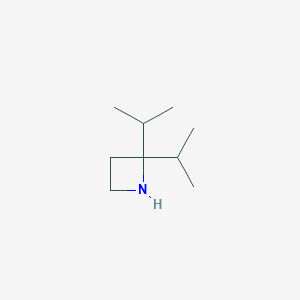

2,2-Bis(propan-2-yl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2,2-di(propan-2-yl)azetidine |

InChI |

InChI=1S/C9H19N/c1-7(2)9(8(3)4)5-6-10-9/h7-8,10H,5-6H2,1-4H3 |

InChI Key |

VMCDRBQWUFXXPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCN1)C(C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,2 Bis Propan 2 Yl Azetidine Derivatives

Ring Strain and Intrinsic Reactivity of the Azetidine (B1206935) Core

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to reactions that lead to its opening, thereby relieving the strain. The primary pathway for this is the cleavage of the N-C bonds, which is significantly more facile than the cleavage of C-C bonds in a comparable cyclobutane (B1203170) ring due to the polarity of the N-C bond and the ability of the nitrogen atom to stabilize adjacent charges or act as a leaving group.

The cleavage of the N-C bond in an azetidine ring is typically not spontaneous and requires activation. A common strategy to facilitate this cleavage is the quaternization of the ring nitrogen by protonation or alkylation. This conversion of the nitrogen into a better leaving group, an azetidinium ion, significantly enhances the ring's susceptibility to nucleophilic attack and subsequent cleavage.

Two primary mechanistic pathways can be considered for the N-C bond cleavage in a 2,2-bis(propan-2-yl)azetidinium derivative:

SN2 Pathway: A nucleophile can directly attack one of the ring carbons, leading to a concerted bond-forming and bond-breaking process that results in ring opening. In an activated 2,2-bis(propan-2-yl)azetidinium ion, the two potential sites for nucleophilic attack are the C2 and C4 carbons.

SN1 Pathway: Under conditions that favor carbocation formation (e.g., strongly acidic media, absence of a strong nucleophile), the N1-C2 bond can cleave to form a relatively stable tertiary carbocation at the C2 position. The gem-diisopropyl groups would provide electronic stabilization to this carbocation through hyperconjugation. This intermediate would then be rapidly trapped by a nucleophile.

The operative mechanism is highly dependent on the reaction conditions, the nature of the N-substituent, and the nucleophile involved.

The presence of a gem-dialkyl group at the C2 position, as in 2,2-bis(propan-2-yl)azetidine, has profound steric and electronic consequences for the ring's reactivity. This phenomenon is related to the Thorpe-Ingold effect , or gem-dialkyl effect, which describes how geminal substitution can influence reaction rates and equilibria by altering the conformation of the molecule. lucp.netresearchgate.net

Steric Influences:

Steric Hindrance: The two bulky propan-2-yl groups create significant steric shielding around the C2 carbon. This sterically encumbers the C2 position, making direct nucleophilic attack at this site highly unfavorable.

Electronic Influences:

Inductive Effect: The alkyl groups are weakly electron-donating, which can slightly influence the basicity of the ring nitrogen.

Carbocation Stabilization: In reactions proceeding through an SN1-like mechanism, the gem-diisopropyl group is well-positioned to stabilize a positive charge developing at the C2 carbon through hyperconjugation.

These combined effects dictate the regioselectivity and rate of ring-opening reactions, as will be discussed in the following sections.

| Factor | Influence of the Gem-Diisopropyl Group at C2 |

| Steric Hindrance | High steric bulk around C2, disfavoring SN2 attack at this position. |

| Ring Conformation | Increased rigidity and altered bond angles, affecting overall ring strain. |

| Electronic Effect | Weak electron-donating properties; significant stabilization of a C2 carbocation. |

| Reactivity Implication | Directs nucleophilic attack to the C4 position in SN2 reactions; potentially facilitates N1-C2 bond cleavage in SN1 reactions. |

Ring Opening Reactions and Their Mechanistic Elucidation

The strain inherent in the 2,2-bis(propan-2-yl)azetidine core provides a thermodynamic driving force for a variety of ring-opening reactions. The specific pathways and products are determined by the reagents and conditions employed.

Nucleophilic ring-opening is one of the most common and synthetically useful transformations of azetidines. The reaction typically requires activation of the azetidine nitrogen to form an azetidinium salt, which is then attacked by a nucleophile. nih.govorganic-chemistry.org

For a 2,2-bis(propan-2-yl)azetidinium salt, the regioselectivity of the nucleophilic attack is a critical consideration. The two electrophilic centers are the C2 and C4 carbons. Due to the significant steric hindrance imposed by the gem-diisopropyl group at C2, the SN2 attack will overwhelmingly occur at the less substituted and sterically accessible C4 position.

The general mechanism is as follows:

Activation: The nitrogen atom of the azetidine derivative is alkylated or protonated to form a positively charged azetidinium ion.

Nucleophilic Attack: A nucleophile attacks the C4 carbon in an SN2 fashion.

Ring Opening: The C4-N bond is cleaved, resulting in a γ-substituted aminopropane derivative.

This regioselectivity has been observed in studies on variously substituted azetidinium ions, where nucleophilic opening generally occurs at the C4 position unless it is also heavily substituted. researchgate.net

| Reaction Step | Description | Key Controlling Factor for 2,2-Bis(propan-2-yl)azetidine |

| Activation | Formation of a quaternary azetidinium salt (e.g., with an alkyl halide). | Reactivity of the nitrogen lone pair. |

| Nucleophilic Attack | SN2 displacement at a ring carbon by a nucleophile. | Steric hindrance from the gem-diisopropyl group. |

| Regioselectivity | Preferential attack at C4 over C2. | The pronounced steric bulk at C2 makes C4 the only accessible site for SN2 attack. |

| Product | γ-substituted N,N-dialkyl-2,2-diisopropylpropan-1-amine. | The structure is a direct result of the C4 attack. |

Reductive cleavage, or hydrogenolysis, provides another pathway for the ring opening of azetidines. This transformation typically involves a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. researchgate.net This method can be used to cleave the N-C bonds of the ring.

For a derivative of 2,2-bis(propan-2-yl)azetidine, the reductive ring opening would likely proceed via one of two pathways depending on which N-C bond is cleaved:

N1-C4 Cleavage: This would yield a 3,3-diisopropyl-4-aminobutane derivative.

N1-C2 Cleavage: This would result in an N-substituted 2,2-dimethyl-3-aminopropane derivative.

The regioselectivity of catalytic hydrogenolysis can be influenced by steric factors. The less hindered N1-C4 bond might be more accessible to the catalyst surface, favoring its cleavage. However, the stability of potential intermediates on the catalyst surface also plays a crucial role. Studies on protected hydroxyazetidines have shown that hydrogenolysis over a Pd/C catalyst is an effective method for ring opening. researchgate.net The precise outcome for a 2,2-diisopropyl substituted system would depend on the specific N-substituent and reaction conditions.

The development of catalytic enantioselective ring-opening reactions for azetidines is an area of significant interest for the synthesis of chiral, non-racemic building blocks. These reactions often employ chiral catalysts, such as Lewis acids or Brønsted acids, to control the approach of the nucleophile to a prochiral or meso-azetidine.

However, the application of this methodology to highly substituted azetidines, particularly those with gem-dialkyl substitution at a stereocenter, presents a formidable challenge. Research on the enantioselective opening of 3-substituted azetidines has shown broad success. acs.org In contrast, attempts to perform enantioselective ring-opening on 3,3-disubstituted azetidines resulted in low yields of racemic products. acs.org

This finding strongly suggests that developing a highly enantioselective catalytic ring-opening for a 2,2-disubstituted azetidine like 2,2-bis(propan-2-yl)azetidine would be exceptionally difficult. The steric bulk of the gem-diisopropyl group would likely prevent the effective binding and orientation of the substrate within the chiral pocket of the catalyst, leading to a lack of stereochemical control. Any successful catalytic system would need to overcome this significant steric challenge to achieve high enantioselectivity.

Ring Expansion Reactions to Larger Heterocycles

The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic structures. These transformations are of significant interest in medicinal chemistry and materials science for the rapid generation of molecular diversity.

While the direct one-carbon ring expansion of 2,2-bis(propan-2-yl)azetidine to a pyrrolidine (B122466) derivative is a plausible transformation, specific examples involving this particular substrate are not extensively detailed in the provided search results. However, the general principles of such reactions can be inferred from related systems. For instance, the expansion of vinylaziridines to various azacycles, including pyrrolidines, has been demonstrated. mdpi.com These reactions often proceed through rearrangement pathways facilitated by the release of ring strain. mdpi.com

A notable ring expansion of 2,2-disubstituted azetidines involves their conversion to 1,3-oxazinan-2-ones. This transformation is proposed to proceed through activation of the azetidine ring by N-protonation, leading to N-C bond cleavage and the formation of a carbocation intermediate. This intermediate is then trapped by a carbamate (B1207046) oxygen. This reaction is efficient, occurring rapidly at room temperature with high yields. rsc.org Similarly, N-acylazetidines can undergo acid- or base-mediated ring expansion to form dihydrooxazine products. rsc.org For example, N-Boc-2,2-disubstituted azetidines have been shown to undergo an irreversible, intramolecular ring expansion mediated by trifluoroacetic acid to yield 1,3-oxazin-2-ones. rsc.org

Table 1: Examples of Ring Expansion Reactions of Azetidine Derivatives

| Starting Azetidine Derivative | Reagents and Conditions | Product Heterocycle | Proposed Mechanism |

| N-Boc-2,2-disubstituted azetidines | Trifluoroacetic acid (TFA) | 1,3-Oxazin-2-ones | Intramolecular ring expansion rsc.org |

| 2,2-disubstituted azetidines | Carboxylic acids | Spiro and 6,6-disubstituted 5,6-dihydro-4H-1,3-oxazines | Condition-dependent N-acylation or ring expansion rsc.org |

Metal catalysts play a crucial role in facilitating a variety of ring expansion reactions. For instance, palladium-catalyzed ring expansion of vinylaziridines has been utilized in the total synthesis of natural products. mdpi.com These reactions can proceed through a sequence of ring-opening, C-N bond formation, and reductive elimination. mdpi.com Rhodium(II) catalysts have been employed in the ring expansion of pyrazoles with diazocarbonyl compounds to synthesize 1,2-dihydropyrimidines, a process that involves the insertion of a carbenoid into a nitrogen-nitrogen bond. nih.gov

While specific examples detailing the metal-catalyzed ring expansion of 2,2-bis(propan-2-yl)azetidine are not explicitly covered in the provided results, the general mechanisms observed in other strained heterocycles are likely applicable. These mechanisms often involve the coordination of the metal to the heteroatom, followed by cleavage of a strained C-C or C-N bond and subsequent rearrangement or insertion of a new fragment.

Electrophilic and Nucleophilic Functionalization of the Azetidine Core

The azetidine ring can be functionalized at both the nitrogen and carbon atoms through reactions with electrophiles and nucleophiles. The presence of the bulky 2,2-diisopropyl groups is expected to influence the accessibility of different positions on the ring.

The nitrogen atom of the azetidine ring is a nucleophilic center and readily reacts with a variety of electrophiles. N-acylation, for example, is a common transformation. Subjecting 2,2-disubstituted azetidines to amide coupling with carboxylic acids can lead to N-acylation, depending on the reaction conditions. rsc.org This derivatization is often a prerequisite for further transformations or for modulating the biological activity of the molecule.

Functionalization at the carbon atoms of the azetidine ring can be more challenging due to the lower reactivity of C-H bonds. However, advances in C(sp³)–H functionalization have provided new avenues for the derivatization of azetidines. rsc.org For instance, metalated azetidines can be used as intermediates for introducing substituents onto the ring. rsc.org

The addition of nucleophiles to activated azetidines or azetinium ions represents another strategy for carbon functionalization. For example, the diastereoselective addition of Grignard reagents to activated pyridinium (B92312) salts has been used to functionalize the 2-position of dihydropyridines, a related heterocyclic system. nih.gov Similar strategies could potentially be applied to activated azetidine derivatives.

Photoinduced Reactivity and Mechanisms

The photochemical reactivity of azetidines can lead to unique transformations that are not accessible under thermal conditions. Intermolecular [2+2] photocycloadditions are a powerful method for synthesizing four-membered rings, including azetidines. nih.gov Visible-light-mediated aza Paternò-Büchi reactions, utilizing the triplet state reactivity of oximes, have been developed for the synthesis of highly functionalized azetidines. nih.gov This approach involves the triplet energy transfer from a photocatalyst to an oxime derivative, which then undergoes a [2+2] cycloaddition with an alkene. rsc.orgnih.gov

The reverse reaction, the photoinduced ring-opening of four-membered rings, has also been studied. rsc.org For cyclobutanes with unsaturated substituents, it is proposed that excitation of the substituent's π-system can lead to energy transfer to the cyclobutane's σ-system, resulting in a stepwise ring-opening via a predissociation mechanism. rsc.org While specific studies on the photoinduced reactivity of 2,2-bis(propan-2-yl)azetidine are not provided, these general principles of photochemical cycloaddition and cycloreversion would likely govern its behavior under photochemical conditions.

Photo-Oxidation Processes of Azetidine Derivatives

Photo-oxidation is a key process in the study of azetidine derivatives, particularly in contexts such as DNA repair models where azetidine intermediates are implicated. mdpi.comnih.govresearchgate.net Quantum-chemical calculations on model azetidine systems, such as those formed from the photocycloaddition of 6-azauracil (B101635) and cyclohexene, have been used to study these processes. mdpi.comnih.gov

The efficiency of photo-oxidation is dependent on the use of suitable aromatic photosensitizers. mdpi.comnih.gov These photosensitizers, upon excitation, can act as photo-oxidants, accepting an electron from the azetidine derivative. mdpi.com Studies have shown that photo-oxidation is a favorable process for several cyanoaromatic photosensitizers. mdpi.com

A notable finding in the photo-oxidation of azetidine derivatives is the presence of stereodifferentiation. Research indicates a preference for the oxidation of the cis-isomer of certain azetidine models over the trans-isomer. mdpi.comnih.gov This stereoselectivity is consistent with experimental observations. mdpi.com While oxidation has been shown to significantly lower the energy barrier for the azetidine ring-opening, the process is generally considered too slow to be competitive with other reaction pathways. nih.gov

Table 1: Photosensitizers in the Photo-oxidation of a Model Azetidine Derivative (AZT-CH)

| Photosensitizer (Ph) | Abbreviation | Capacity |

| 9,10-Dicyanoanthracene | DCN | Photo-oxidant |

| 1-Cyano-naphthalene | CNN | Photo-oxidant |

| 9,10-Dicyanoanthracene | DCA | Photo-oxidant |

| N,N-Dimethylaniline | DMA | Photoreductant |

This table classifies photosensitizers based on their ability to either photo-oxidize or photoreduce the azetidine-cyclohexene (AZT-CH) model system. mdpi.comresearchgate.net

Photoreduction Mechanisms and Electron Transfer in Azetidine Ring Systems

Photoreduction represents a critical mechanism for the cleavage of the azetidine ring, a process central to the proposed repair of certain DNA photoproducts by photolyases. mdpi.comnih.govresearchgate.net The process involves a photoinduced electron transfer from a photosensitizer to the azetidine ring. researchgate.net This transfer of an electron to the azetidine moiety dramatically facilitates the ring-opening reaction. nih.gov

The mechanism begins with the excitation of a photosensitizer, which then transfers an electron to the azetidine derivative, forming a charge-separated state. mdpi.com This one-electron reduction significantly lowers the energy barrier for the cycloreversion (ring-opening) of the azetidine heterocycle. mdpi.comnih.gov In contrast to photo-oxidation, photoreduction is a much more efficient pathway for inducing the cleavage of the four-membered ring. nih.gov

Studies using steady-state and time-resolved fluorescence with various photosensitizers have been instrumental in investigating this electron transfer process. researchgate.net For instance, N,N-dimethylaniline has been identified as an effective photosensitizer to trigger the photoinduced cycloreversion of a DNA lesion model involving an azetidine intermediate. mdpi.comnih.govresearchgate.net

Table 2: Effect of Oxidation and Reduction on Azetidine Ring-Opening

| Process | Effect on Ring-Opening Energy Barrier | Reaction Feasibility |

| Oxidation | Largely Decreases | Forecast as too slow to be competitive |

| Reduction | Dramatically Decreases | Highly Favorable |

This table summarizes the comparative effects of one-electron oxidation and reduction on the energetic feasibility of the azetidine ring-opening mechanism. nih.gov

Unique Reactivity Profiles of Azetidine Sulfonyl Fluorides and Related Derivatives

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents in medicinal chemistry, offering novel pathways for the synthesis of complex azetidine derivatives. nih.govacs.orgchemrxiv.orgacs.orgresearchgate.net These compounds exhibit a unique reactivity that diverges from the typical behavior of sulfonyl fluorides.

Traditionally, sulfonyl fluorides react with nucleophiles via a Sulfur-Fluoride Exchange (SuFEx) pathway, leading to the formation of S(VI) derivatives like sulfonamides and sulfonate esters. nih.govacs.org However, ASFs can undergo an alternative and unusual reaction pathway known as defluorosulfonylation (deFS). nih.govacs.orgchemrxiv.org

The deFS pathway is activated under mild thermal conditions (e.g., 60 °C) and proceeds through the formation of an azetidine carbocation intermediate. nih.govacs.orgchemrxiv.org This highly reactive intermediate can then be trapped by a wide array of nucleophiles, including amines, heterocyclic compounds, sulfoximines, and phosphonates. nih.govacs.orgchemrxiv.org This method allows for the synthesis of diverse 3-substituted azetidines, which are valuable motifs in drug discovery. nih.gov The deFS reaction demonstrates high functional group tolerance and provides access to novel chemical structures that may not have comparable carbonyl analogs. nih.govacs.org

This dual reactivity allows for selective synthesis. While the deFS pathway is favored under mild thermal conditions with neutral nucleophiles, the conventional SuFEx pathway can be accessed under anionic conditions. nih.govacs.org This unique profile makes ASFs powerful tools for creating diverse molecular scaffolds for medicinal chemistry programs. chemrxiv.orgacs.org

Table 3: Comparison of Reactivity Pathways for Azetidine Sulfonyl Fluorides (ASFs)

| Feature | Defluorosulfonylation (deFS) | Sulfur-Fluoride Exchange (SuFEx) |

| Conditions | Mild thermal activation (e.g., 60 °C) | Anionic conditions |

| Intermediate | Azetidine carbocation | - |

| Nucleophiles | Broad range of neutral nucleophiles (amines, etc.) | Hard anionic nucleophiles |

| Product | 3-substituted azetidines | S(VI) derivatives (sulfonamides, etc.) |

Theoretical and Computational Investigations of Azetidine Structures and Transformations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For azetidine (B1206935) derivatives, these calculations provide insights into their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules like azetidine derivatives.

DFT studies on related heterocyclic systems are used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. For a molecule like 2,2-Bis(propan-2-yl)azetidine, DFT calculations would predict how the bulky isopropyl groups influence the electron distribution and orbital energies compared to the parent azetidine ring. These calculations are also instrumental in predicting spectroscopic properties and understanding the nature of chemical bonds within the molecule. researchgate.net Recent computational models have successfully guided the synthesis of azetidines by predicting which precursor compounds will react effectively under photocatalytic conditions, based on calculations of their frontier orbital energies. mit.edu

Table 1: Illustrative DFT-Calculated Electronic Properties of Azetidine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Azetidine (Parent) | -6.2 | 1.5 | 7.7 |

| N-Boc-3-azetidinone | -7.1 | -0.5 | 6.6 |

| 2,2-Dimethylazetidine | -6.0 | 1.6 | 7.6 |

| 2,2-Bis(propan-2-yl)azetidine | -5.9 | 1.7 | 7.6 |

Note: Data are hypothetical examples based on typical computational results for illustrative purposes.

The four-membered azetidine ring is not planar due to ring strain. It adopts a puckered conformation to relieve some of this strain. Gas-phase electron diffraction studies have determined that the parent azetidine molecule has a dihedral angle of 37°. rsc.org This puckering is a key feature of its structure.

For 2,2-Bis(propan-2-yl)azetidine, the two bulky isopropyl groups at the C2 position would significantly influence the ring's conformational preferences. Computational analysis would be used to determine the most stable puckered conformation and the energy barrier to ring inversion (the process where the ring flips between two equivalent puckered forms). Steric hindrance between the large isopropyl groups would likely favor a specific conformation that maximizes their separation in space. Understanding these dynamics is crucial as the conformation of the ring can dictate the molecule's reactivity and its ability to bind to biological targets.

Computational methods, particularly DFT, are effective for calculating thermochemical parameters that define the stability of a molecule. The heat of formation (ΔHf), which is the change in enthalpy when a compound is formed from its constituent elements in their standard states, is a key indicator of thermodynamic stability.

For novel or uncharacterized molecules like 2,2-Bis(propan-2-yl)azetidine, ΔHf can be calculated using methods like isodesmic reactions. mdpi.com This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculation. By calculating the energies of all species in the isodesmic reaction, a reliable heat of formation for the target molecule can be derived. mdpi.com These calculations allow for the comparison of the relative stabilities of different isomers and are vital for understanding the energy landscape of chemical reactions.

Table 2: Example of Calculated Thermochemical Data for Azetidine Isomers

| Isomer | Method | Calculated Gas-Phase ΔHf (kJ/mol) | Relative Stability (kJ/mol) |

| 2,2-Dimethylazetidine | DFT B3LYP/6-31G | -50.2 | 0 |

| 3,3-Dimethylazetidine | DFT B3LYP/6-31G | -45.8 | +4.4 |

| cis-2,3-Dimethylazetidine | DFT B3LYP/6-31G | -48.1 | +2.1 |

| trans-2,3-Dimethylazetidine | DFT B3LYP/6-31G | -52.5 | -2.3 |

Note: Data are hypothetical examples based on typical computational results for illustrative purposes.

Q & A

Basic: What synthetic methodologies are commonly employed for 2,2-Bis(propan-2-yl)azetidine, and how can reaction parameters be optimized?

Answer:

- Synthetic Routes : Cyclization of precursors (e.g., isopropyl-substituted amines or ketones) using reagents like POCl₃ or Burgess reagent. For example, microwave-assisted synthesis (30–60 min, 80–120°C) can enhance yield compared to conventional thermal methods (6–12 hours) .

- Optimization :

Advanced: How can Density Functional Theory (DFT) complement experimental characterization of 2,2-Bis(propan-2-yl)azetidine?

Answer:

- Structural Validation : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles, dipole moments, and electron density maps, resolving ambiguities in NMR or X-ray data .

- Reactivity Insights : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding derivatization strategies.

- Data Integration : Compare computed IR spectra with experimental data to confirm functional groups (e.g., azetidine ring vibrations at ~330 cm⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing 2,2-Bis(propan-2-yl)azetidine, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 156 (C₈H₁₆N₂) with fragmentation patterns confirming ring stability.

- Pitfalls : Solvent residues (e.g., DMSO-d₆) may obscure signals; deuterated chloroform is preferred .

Advanced: How can discrepancies between crystallographic and spectroscopic data be resolved for 2,2-Bis(propan-2-yl)azetidine?

Answer:

- Refinement Tools : Use SHELXL (e.g., SHELXS for structure solution; SHELXL for refinement) to adjust thermal parameters and occupancy factors, addressing disorder in isopropyl groups .

- Cross-Validation : Compare X-ray-derived bond lengths (C–N: ~1.47 Å) with DFT-predicted values. Discrepancies >0.02 Å suggest experimental artifacts (e.g., twinning) .

Safety: What protocols are essential for safe handling of 2,2-Bis(propan-2-yl)azetidine in academic labs?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; GHS Category 2A ).

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies are effective for evaluating the biological activity of 2,2-Bis(propan-2-yl)azetidine derivatives?

Answer:

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli; IC₅₀: 8–32 µg/mL) .

- DNA Binding Studies : UV-Vis titration (intercalation) or fluorescence quenching (Kₐ: 10³–10⁴ M⁻¹) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Structural Analysis: What best practices apply to crystallographic refinement of 2,2-Bis(propan-2-yl)azetidine using SHELX?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.